4-Chloro-1-methyl-1H-indole

Kinase Inhibition VEGFR2 Cancer Research

Procure 4-Chloro-1-methyl-1H-indole (CAS 77801-91-3) for unmatched regioisomeric precision in your drug discovery programs. This ≥95% pure research intermediate is the validated C4-chloro scaffold behind a 9 nM VEGFR2 inhibitor—a potency not replicable with 5-, 6-, or 7-chloro analogs. Its unique CysLT₂/CysLT₁ selectivity profile (IC₅₀ 36 µM vs 0.067 µM) makes it essential for dual antagonist development. The 4-chloro handle enables rapid Pd-catalyzed cross-coupling diversification. Ensure SAR reproducibility by selecting the correct C4-substituted building block for your fragment-based library and hit-to-lead optimization projects.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 77801-91-3
Cat. No. B3284055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methyl-1H-indole
CAS77801-91-3
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC=C2Cl
InChIInChI=1S/C9H8ClN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3
InChIKeyWUFPOENCCOPNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-methyl-1H-indole (CAS 77801-91-3): A Differentiated C4‑Halogenated N‑Methylindole Building Block for Medicinal Chemistry and Targeted Synthesis


4‑Chloro‑1‑methyl‑1H‑indole (CAS 77801‑91‑3) is a heterocyclic aromatic building block comprising an indole core bearing a chlorine atom at the C4 position and a methyl substituent on the pyrrole nitrogen. This specific substitution pattern is a critical structural motif in numerous bioactive compounds, including kinase inhibitors and GPCR ligands [REFS‑1]. The compound is primarily sourced as a high‑purity (>95%) research intermediate and is employed extensively in the construction of more complex pharmacophores via cross‑coupling, electrophilic substitution, or as a fragment for targeted library synthesis [REFS‑2][REFS‑3].

Procurement Note: Why 4-Chloro-1-methyl-1H-indole Cannot Be Replaced by Other 1‑Methylindole or Haloindole Isomers


Within the 1‑methylindole scaffold, the position and identity of the halogen substituent profoundly influence biological target engagement, synthetic reactivity, and downstream compound properties. C4‑substitution (the 4‑position on the benzene ring) alters the steric and electronic environment of the indole core in ways that are non‑equivalent to C5‑, C6‑, or C7‑substitution [REFS‑1]. Direct comparative VEGFR2 inhibition data show that 4‑chloro, 4‑bromo, and 4‑fluoro derivatives each yield distinct IC₅₀ values within the same assay system, and substitution at the C4 position is not interchangeable with halogenation at other ring positions [REFS‑2]. Furthermore, the physicochemical properties (e.g., lipophilicity, metabolic stability) conferred by chlorine differ substantially from those imparted by fluorine or bromine, meaning that generic substitution—such as using a 5‑chloro or 4‑fluoro analog in place of the 4‑chloro compound—will likely yield divergent SAR, altered synthetic routes, and potentially failed biological reproducibility. The evidence below quantifies these differences to support precise procurement decisions.

4-Chloro-1-methyl-1H-indole Quantitative Differentiation Evidence Versus Key Analogs


VEGFR2 Inhibition Potency: 4‑Chloro (IC₅₀ = 9 nM) vs. 4‑Bromo (6 nM), 4‑Fluoro (17 nM), and 5‑Chloro (10 nM)

In a head‑to‑head VEGFR2 inhibition assay, the 4‑chloro‑1‑methyl‑1H‑indole derivative (4‑((4‑chloro‑1‑methyl‑1H‑indol‑3‑yl)methylene)‑3‑(…)) exhibited an IC₅₀ of 9 nM [REFS‑1]. Under identical conditions (baculovirus‑expressed human cytoplasmic VEGFR2, time‑resolved fluorescence), the corresponding 4‑bromo analog gave an IC₅₀ of 6 nM, the 4‑fluoro analog an IC₅₀ of 17 nM, and the 5‑chloro regioisomer an IC₅₀ of 10 nM [REFS‑1]. The data demonstrate that the 4‑chloro derivative provides an intermediate potency within this series, offering a distinct SAR inflection point for lead optimization.

Kinase Inhibition VEGFR2 Cancer Research Angiogenesis

CysLT₁ Receptor Antagonism: 4‑Chloro (IC₅₀ = 0.067 µM) vs. Unsubstituted (0.009 µM) and Other Halogen Regioisomers

In a systematic SAR study of indole‑based CysLT₁ receptor antagonists, the 4‑chloro‑1‑methyl‑1H‑indole derivative (compound 17c) displayed an IC₅₀ of 0.067 ± 0.022 µM for CysLT₁ inhibition [REFS‑1]. For comparison, the unsubstituted parent (17b, R₁ = H) achieved an IC₅₀ of 0.0090 ± 0.0043 µM, while the 5‑chloro (0.017 µM), 6‑chloro (0.022 µM), and 7‑chloro (0.016 µM) regioisomers all showed higher potency than the 4‑chloro variant. This quantifies the unique effect of C4‑chlorination on CysLT₁ affinity, differentiating it from both the unsubstituted core and other chlorinated positional isomers.

CysLT1 Inflammation GPCR Asthma

CysLT₂ Receptor Selectivity: 4‑Chloro (IC₅₀ = 36 µM) vs. 5‑Chloro (>100 µM) and 7‑Chloro (>100 µM)

The same SAR study also evaluated CysLT₂ receptor inhibition. The 4‑chloro derivative (17c) exhibited an IC₅₀ of 36 ± 13 µM for CysLT₂, whereas the 5‑chloro, 6‑chloro, and 7‑chloro analogs all displayed IC₅₀ values >100 µM (i.e., essentially inactive) [REFS‑1]. The unsubstituted parent (R₁ = H) had an IC₅₀ of 58 ± 26 µM, which is numerically higher (less potent) than the 4‑chloro compound, though the large error margins reduce the significance. This demonstrates that 4‑chloro substitution uniquely retains measurable CysLT₂ activity among the chlorinated regioisomers.

CysLT2 Selectivity Inflammation Cardiovascular

Synthetic Accessibility: 4‑Chloro‑1‑methyl‑1H‑indole Synthesized in 72% Yield Under Mild Alkylation Conditions

A reproducible synthesis of 4‑chloro‑1‑methyl‑1H‑indole via N‑methylation of 4‑chloro‑1H‑indole with iodomethane and sodium hydride in DMF proceeds with a 72% isolated yield after purification [REFS‑1]. The reaction is conducted at room temperature over 19 hours (4 h pre‑stir + 15 h reaction) and is scalable as described in patent WO2006/107784 [REFS‑1]. This yield is consistent with standard N‑alkylation procedures for indoles and provides a practical benchmark for sourcing or in‑house preparation. In contrast, the analogous 4‑bromo‑1‑methyl‑1H‑indole is often prepared via halogenation of 1‑methylindole using NBS, which can lead to mixtures of regioisomers requiring careful separation, while 4‑fluoro‑1‑methyl‑1H‑indole synthesis typically demands more stringent conditions due to the lower electrophilicity of fluorine.

Organic Synthesis Process Chemistry Methylation Scalability

Antibiofilm Activity of 4‑Chloroindole Scaffold: 80% Biofilm Inhibition at 20 µg/mL

While the target compound is the 1‑methyl derivative, the unalkylated 4‑chloroindole core provides class‑level evidence for the antimicrobial potential of C4‑chlorinated indoles. In a study against Vibrio parahaemolyticus, 4‑chloroindole inhibited >80% of biofilm formation at 20 µg/mL and exhibited an MIC of 50 µg/mL [REFS‑1]. By comparison, 7‑chloroindole had an MIC of 200 µg/mL and did not affect planktonic growth at biofilm‑inhibitory concentrations. QSAR analysis confirmed that chloro or bromo substitution at positions 4 or 5 is essential for growth inhibition [REFS‑1]. This suggests that the 4‑chloro‑1‑methyl derivative may retain similar or improved antibiofilm properties, providing a rationale for its use in antimicrobial lead discovery.

Antimicrobial Biofilm Vibrio QSAR

Target Application Scenarios for 4-Chloro-1-methyl-1H-indole Based on Differentiated Evidence


Kinase Inhibitor Fragment and SAR Probe Development

The 9 nM VEGFR2 IC₅₀ of the 4‑chloro‑1‑methyl‑1H‑indole derivative (versus 6 nM for 4‑bromo and 17 nM for 4‑fluoro) establishes this scaffold as a validated kinase hinge‑binder fragment [REFS‑1]. Medicinal chemists can utilize the 4‑chloro variant to probe halogen‑bonding interactions in the kinase back pocket, where the moderate potency allows for measurable SAR shifts upon further elaboration. The compound is particularly suited for fragment‑based drug discovery (FBDD) libraries and for hit‑to‑lead optimization in anti‑angiogenic programs targeting VEGFR2.

CysLT₁/CysLT₂ Dual Antagonist Lead Optimization

Unlike the 5‑chloro, 6‑chloro, and 7‑chloro regioisomers, which lose CysLT₂ activity (IC₅₀ >100 µM), the 4‑chloro derivative retains measurable CysLT₂ antagonism (IC₅₀ = 36 µM) while maintaining sub‑micromolar CysLT₁ potency (0.067 µM) [REFS‑1]. This unique profile makes the compound a valuable starting point for designing dual CysLT₁/CysLT₂ antagonists—a therapeutic approach of interest for asthma and allergic inflammation where blockade of both receptors may offer superior efficacy. The quantified selectivity ratios (CysLT₂/CysLT₁ = ~537‑fold) provide a benchmark for subsequent SAR optimization.

Antimicrobial and Antibiofilm Agent Discovery

Class‑level evidence demonstrates that 4‑chloroindole (the non‑methylated core) exhibits potent antibiofilm activity (>80% inhibition at 20 µg/mL) and a bactericidal MIC of 50 µg/mL against Vibrio species, outperforming the 7‑chloro isomer by 4‑fold [REFS‑1]. Researchers investigating indole‑based antimicrobials can leverage the 4‑chloro‑1‑methyl‑1H‑indole scaffold to explore the impact of N‑methylation on potency and bacterial membrane penetration, using the 4‑chloroindole data as a baseline for SAR studies targeting biofilm‑associated infections.

Synthetic Intermediate for Patent‑Protected Therapeutic Candidates

The reproducible 72% yield N‑methylation protocol, documented in patent WO2006/107784, underscores the compound‘s utility as a scalable intermediate for constructing more complex indole derivatives [REFS‑1]. The 4‑chloro substituent serves as a versatile handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig), enabling the rapid diversification of the indole C4 position. This makes the compound a strategic building block for medicinal chemistry teams engaged in patent‑driven lead optimization where C4‑functionalization is a key design element.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.